molecular formula C9H17NO3 B2714573 tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 2231670-04-3

tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No.: B2714573
CAS No.: 2231670-04-3
M. Wt: 187.239
InChI Key: OBLFUJCDADLZAJ-ULUSZKPHSA-N
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Description

Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound that features a tert-butyl ester group attached to a 3-hydroxy-2-methylazetidine-1-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with an appropriate oxidizing agent to introduce the hydroxy group at the 3-position. Common reagents used in this process include tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow processes to enhance efficiency and sustainability. These methods often employ microreactor technology to achieve high yields and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like cyanide ions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce less oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential therapeutic properties. Its structural features could be leveraged to design new drugs or bioactive molecules with specific biological activities .

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate is unique due to its specific structural features, including the presence of a hydroxy group at the 3-position and a tert-butyl ester group. These features confer distinct reactivity and stability, making it valuable in various applications compared to other similar compounds .

Properties

IUPAC Name

tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFUJCDADLZAJ-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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